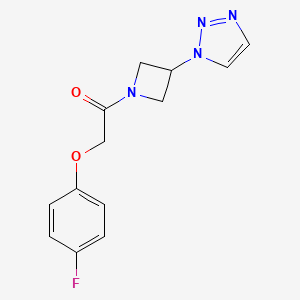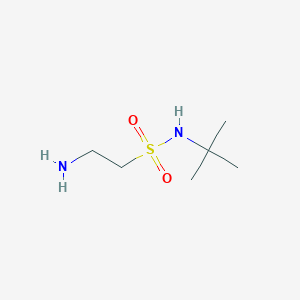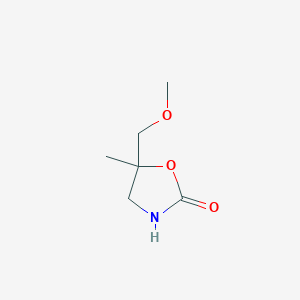
5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound includes its molecular formula, structure, and the functional groups present in it. It also includes its appearance (solid, liquid, gas, color, etc.) and its smell if applicable .
Synthesis Analysis
The synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants used, the conditions under which the reaction is carried out (temperature, pressure, catalyst, etc.), and the yield of the product .Molecular Structure Analysis
This involves understanding the 3-dimensional structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. Physical properties include melting point, boiling point, density, etc. Chemical properties include acidity or basicity, reactivity with other compounds, etc .Applications De Recherche Scientifique
Antibacterial Agents
5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one is related to oxazolidinones, a class of antimicrobial agents demonstrating unique bacterial protein synthesis inhibition mechanisms. Novel oxazolidinone analogs, like U-100592 and U-100766, exhibit significant in vitro antibacterial activities against a variety of clinically important human pathogens, including both methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecium, and Mycobacterium tuberculosis, without showing cross-resistance to drugs like vancomycin or common antitubercular agents (Zurenko et al., 1996).
Synthesis of β-Amino Alcohol Precursors
The chemical is a precursor in the synthesis of β-amino alcohols, β-blockers, and azasugar derivatives, indicating its importance in pharmaceutical chemistry. Enantiomerically pure 4,5-substituted 2-oxazolidinones can be synthesized using electrogenerated chiral 4-methoxy-2-oxazolidinones as diastereoselective amidoalkylation reagents. This showcases the versatility of these compounds in synthesizing pharmacologically active precursors with high flexibility and trans-diastereoselectivity (Schierle-Arndt et al., 2001).
Monoamine Oxidase Inhibition
Research into the mechanism of monoamine oxidase (MAO) inactivation by derivatives of 5-(aminomethyl)-3-aryl-2-oxazolidinones, including potential antidepressant activities, highlights the neurological implications of these compounds. The proposed mechanism involves a one-electron transfer to form a radical cation, leading to the oxazolidinone ring's decomposition and enzyme active site attachment (Gates & Silverman, 1989).
Enzymatic Synthesis
The enzymatic synthesis of oxazolidin-2-one, utilizing 2-aminoalcohol and dimethyl carbonate, has been explored, with 3-ethyl-1,3-oxazolidin-2-one serving as a model reaction. This method, employing immobilized lipases, offers a novel approach to synthesizing oxazolidinones, showcasing the diverse biological and pharmacological activity of these compounds and highlighting the potential for green chemistry in pharmaceutical synthesis (Yadav & Pawar, 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-(methoxymethyl)-5-methyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-6(4-9-2)3-7-5(8)10-6/h3-4H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSBRIJEQSXCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)O1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one | |
CAS RN |
1490326-42-5 |
Source


|
| Record name | 5-(methoxymethyl)-5-methyl-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2709128.png)
![Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B2709129.png)

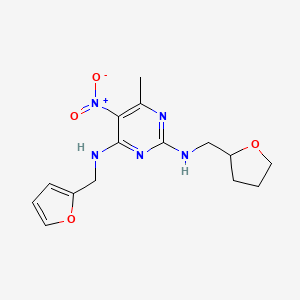
![2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2709137.png)
![N~4~-cycloheptyl-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2709138.png)
![6-(3-phenylpropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2709139.png)
![2-(1-Bicyclo[2.2.2]octanyl)acetonitrile](/img/structure/B2709141.png)
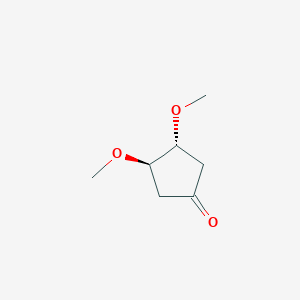
![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2709145.png)
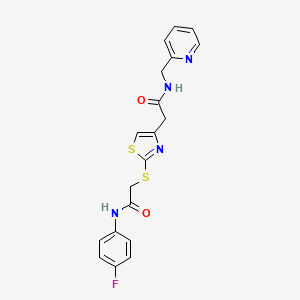
![4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide](/img/structure/B2709148.png)
